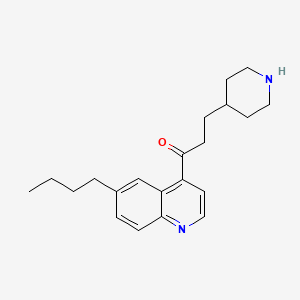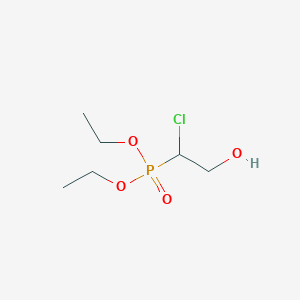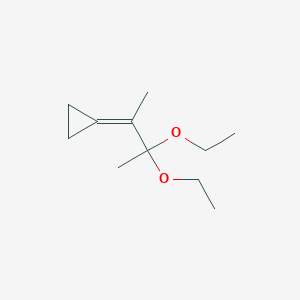
(3,3-Diethoxybutan-2-ylidene)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Diethoxybutan-2-ylidene)cyclopropane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of a cyclopropane ring, which is a three-membered carbon ring, and a diethoxybutan-2-ylidene substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Diethoxybutan-2-ylidene)cyclopropane can be achieved through various synthetic routes. One common method involves the reaction of an alkene with a carbene or carbenoid. Carbenes are highly reactive species that can add to the double bond of an alkene to form a cyclopropane ring. For example, the reaction of diiodomethane (CH2I2) with zinc-copper couple (Zn-Cu) in the presence of an alkene can produce the desired cyclopropane compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3,3-Diethoxybutan-2-ylidene)cyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Halogenation reagents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, ketones, or carboxylic acids, while reduction can produce alkanes.
Scientific Research Applications
(3,3-Diethoxybutan-2-ylidene)cyclopropane has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in cyclopropanation reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,3-Diethoxybutan-2-ylidene)cyclopropane involves its interaction with molecular targets and pathways. The cyclopropane ring is highly strained, making it reactive and capable of undergoing various chemical transformations. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: The simplest cycloalkane with a three-membered ring.
Cyclobutane: A four-membered ring cycloalkane.
Cyclopentane: A five-membered ring cycloalkane.
Uniqueness
(3,3-Diethoxybutan-2-ylidene)cyclopropane is unique due to its specific substituents and the presence of a highly strained cyclopropane ring. This makes it more reactive compared to larger cycloalkanes like cyclobutane and cyclopentane. The diethoxybutan-2-ylidene group also imparts distinct chemical properties and reactivity to the compound .
Properties
CAS No. |
65234-86-8 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
3,3-diethoxybutan-2-ylidenecyclopropane |
InChI |
InChI=1S/C11H20O2/c1-5-12-11(4,13-6-2)9(3)10-7-8-10/h5-8H2,1-4H3 |
InChI Key |
RUFGIKAXBLFCNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(C(=C1CC1)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



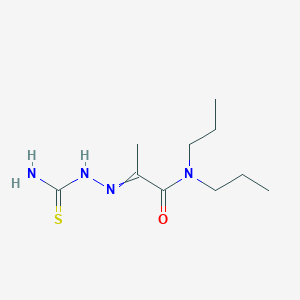
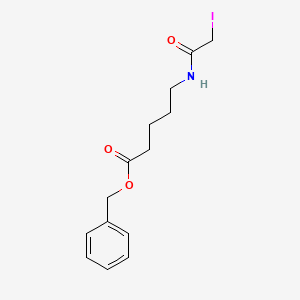
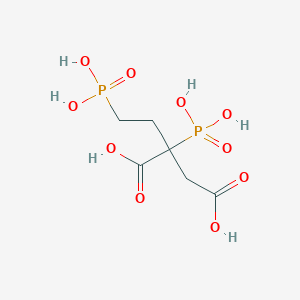
![[2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate](/img/structure/B14487541.png)
![Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate](/img/structure/B14487550.png)
![N-[(4-Nitrophenyl)methyl]piperidine-4-carboxamide](/img/structure/B14487554.png)

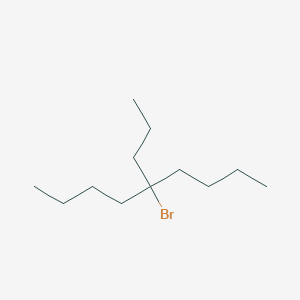
![O-Ethyl S-[2-(hexylsulfanyl)ethyl] cyclohexylphosphonothioate](/img/structure/B14487572.png)
![{2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14487573.png)

